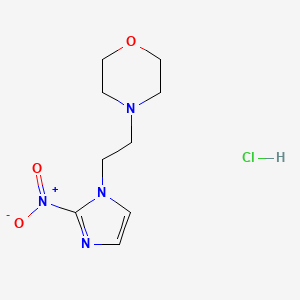
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride is a chemical compound that features a morpholine ring substituted with a 2-(2-nitro-1H-imidazol-1-yl)ethyl group
Vorbereitungsmethoden
The synthesis of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride typically involves the reaction of morpholine with 2-(2-nitro-1H-imidazol-1-yl)ethyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the monohydrochloride salt .
Analyse Chemischer Reaktionen
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of infections and cancer.
Wirkmechanismus
The mechanism of action of Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-, monohydrochloride can be compared with other similar compounds, such as:
Metronidazole: A nitroimidazole antibiotic used to treat infections caused by anaerobic bacteria and protozoa.
Tinidazole: Another nitroimidazole antibiotic with similar uses as metronidazole but with a longer half-life.
Ornidazole: A nitroimidazole derivative used to treat protozoal infections and anaerobic bacterial infections.
Eigenschaften
CAS-Nummer |
74141-72-3 |
|---|---|
Molekularformel |
C9H15ClN4O3 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
4-[2-(2-nitroimidazol-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c14-13(15)9-10-1-2-12(9)4-3-11-5-7-16-8-6-11;/h1-2H,3-8H2;1H |
InChI-Schlüssel |
DAPIGULQTBODPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=CN=C2[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
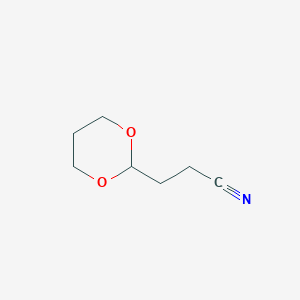
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
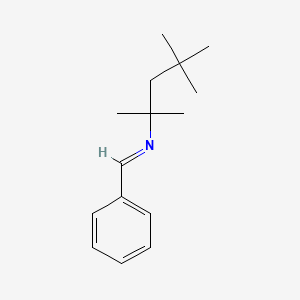
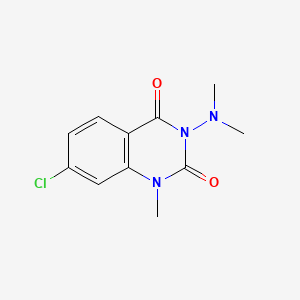
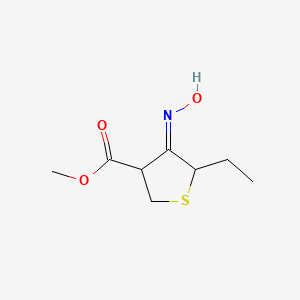
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
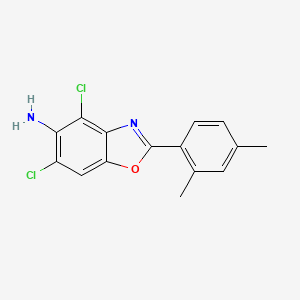
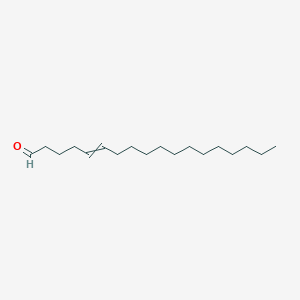
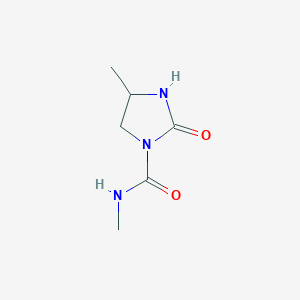
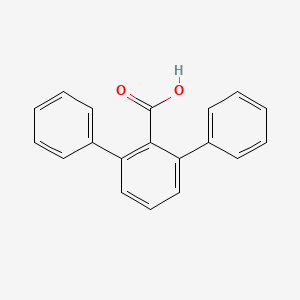
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
